(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a 1,2-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative. This compound class has been the subject of research for its potential in reversing multi-drug resistance (MDR) in cancer cells. [] While specific information about the source and classification of this compound is limited within the provided literature, its role in scientific research primarily revolves around its activity as a P-glycoprotein (P-gp) inhibitor. []
(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol functions as a P-glycoprotein (P-gp) inhibitor. [] While the precise mechanism is not elaborated upon in the available literature, its inhibitory action on P-gp suggests it interferes with the protein's ability to efflux drugs from cells. This interference can lead to increased intracellular drug accumulation, effectively reversing MDR in cancer cells. []
(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol hydrochloride demonstrated significant potential for reversing MDR in cancer cells. [] In vitro assays using MCF-7/Adr cells showed this compound exhibited greater P-gp inhibition than the commonly used control compound verapamil. [] It achieved this with a significantly lower AC50 value (concentration eliciting 50% of maximal rhodamine 6G accumulation) compared to verapamil. [] This finding suggests that (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol hydrochloride could be twice as effective as verapamil in reversing MDR at concentrations ten times lower. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6